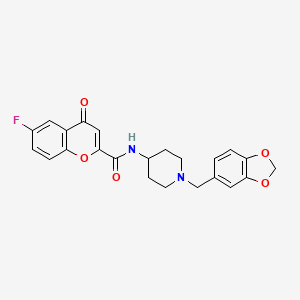

MCHr1 antagonist 2

Description

Properties

IUPAC Name |

N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-15-2-4-19-17(10-15)18(27)11-22(31-19)23(28)25-16-5-7-26(8-6-16)12-14-1-3-20-21(9-14)30-13-29-20/h1-4,9-11,16H,5-8,12-13H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCYCBKPWYJVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MCHr1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melanin-concentrating hormone receptor 1 (MCHR1), its signaling pathways, and the mechanism by which MCHR1 antagonists exert their effects. It is intended for professionals in the fields of pharmacology, neuroscience, and drug development who are interested in MCHR1 as a therapeutic target.

Introduction: The MCH System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta.[1][2] It plays a crucial role in regulating energy homeostasis, feeding behavior, mood, and sleep.[2][3] In mammals, MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[2][4] However, MCHR1 is the sole functional MCH receptor in rodents, making it the primary focus of preclinical research.[4][5][6] Genetic and pharmacological studies have demonstrated that MCH signaling increases food intake and body weight.[7] Consequently, antagonists of MCHR1 have been extensively investigated as potential therapeutics for obesity and related metabolic disorders.[7][8][9]

MCHR1 Signaling Pathways

MCHR1 is a class A GPCR that couples to multiple heterotrimeric G proteins, primarily from the Gαi/o and Gαq families.[4][5][7] This dual coupling allows MCH to trigger diverse intracellular responses upon binding to the receptor.

-

Gαi/o-Coupled Pathway : Activation of the pertussis toxin-sensitive Gαi/o pathway leads to the inhibition of adenylyl cyclase (AC). This reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[1] This pathway is believed to contribute to the inhibitory effects of MCH on neuronal excitability.[10]

-

Gαq-Coupled Pathway : Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[1] This pathway leads to the activation of downstream kinases, including the extracellular signal-regulated kinase (ERK).[4][5]

These signaling cascades ultimately modulate gene expression, ion channel activity, and other cellular processes that underlie the physiological effects of MCH.[11]

Caption: MCHR1 canonical signaling pathways.

Core Mechanism of MCHr1 Antagonists

MCHR1 antagonists are compounds designed to block the activity of the receptor, thereby preventing the downstream effects of MCH signaling.[3] The primary mechanism is competitive antagonism, where the antagonist binds to the receptor's orthosteric site (the same site as the endogenous ligand, MCH) or an allosteric site, inducing a conformational change that prevents MCH from binding and activating the receptor.[3]

By blocking MCH binding, antagonists prevent the G-protein coupling and subsequent second messenger signaling. This results in:

-

No inhibition of adenylyl cyclase , thus preventing the MCH-induced decrease in cAMP levels.

-

No activation of phospholipase C , thus preventing the MCH-induced mobilization of intracellular calcium and activation of the PKC/ERK pathway.

Some antagonists have been identified as negative allosteric modulators that exhibit insurmountable antagonism, causing a progressive reduction of the maximal response to MCH.[9] The therapeutic effects of MCHR1 antagonists in preclinical models, such as reduced food intake, weight loss, and anxiolytic-like effects, are attributed to this blockade of MCH signaling in key brain regions.[3][10][12]

Caption: MCHR1 antagonist mechanism of action.

Quantitative Pharmacology of MCHr1 Antagonists

The potency and efficacy of MCHR1 antagonists are quantified using various in vitro and in vivo assays. The tables below summarize representative data for several well-characterized antagonists.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Preparation | Assay Type | Ki (nM) | Reference |

|---|---|---|---|---|

| Unnamed Antagonist | CHO-K1 cells expressing mouse MCHR1 | Radioligand Displacement | 3.8 | [13] |

| SNAP-7941 | CHO-K1 cells expressing human MCHR1 | Radioligand Displacement | 5.5 | [11] |

| AMG 076 | HEK293 cells expressing human MCHR1 | [¹²⁵I]-MCH Displacement | ~5 | [14] |

| MQ1 | Human MCHR1 membrane fractions | [¹²⁵I]-MCH-(4-19) Displacement | 2.2 | [9] |

| S38151 | Cells expressing human MCHR1 | Binding Assay | Low nM |[15][16] |

Table 2: In Vitro Functional Antagonism

| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Unnamed Antagonist | CHO-K1 cells | MCH-induced Ca²⁺ mobilization | 26.5 | [13] |

| MQ1 | CHO-K1 cells | MCH-induced Ca²⁺ mobilization | 1.8 | [9] |

| MQ1 | CHO-K1 cells | β-arrestin recruitment | 1.7 | [9] |

| AMG 076 | Not Specified | MCH-induced Ca²⁺ mobilization | ~20 | [14] |

| SNAP-94847 | HEK293T cells | Competitive Inhibition (vs. MCH) | Not specified |[17] |

Table 3: In Vivo Efficacy in Rodent Models

| Compound | Model | Dosing | Key Outcome | Reference |

|---|---|---|---|---|

| GW803430 | Diet-Induced Obese (DIO) Rats | 1-3 mg/kg, p.o., 14 days | Dose-dependent ↓ in food intake & body weight | [12] |

| GW803430 | Mouse Forced-Swim Test | 3 mg/kg, p.o. (acute) | Reduced immobility time (antidepressant-like) | [12] |

| AMG 076 | Mouse Models | Not specified | Reduction in body weight | [18] |

| Various | Rodent Obesity Models | Chronic administration | Modest to robust efficacy in reducing body weight |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MCHR1 antagonist activity. Below are outlines of standard experimental protocols.

Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a test compound for MCHR1 by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing recombinant human or rodent MCHR1 (e.g., HEK293, CHO-K1 cells).[14]

-

Assay Components: The assay mixture includes cell membranes, a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled antagonist.[14][19]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound (free) radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 8. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a novel melanin concentrating hormone receptor 1 (MCHR1) antagonist with reduced hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of a neuronal cell line expressing native human melanin-concentrating hormone receptor 1 (MCHR1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for Melanin-Concentrating Hormone Receptor 1: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone receptor 1 (MCHR1) is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of energy homeostasis, appetite, mood, and sleep-wake cycles.[1][2] Its modulation presents a significant therapeutic target for a range of conditions, including obesity, anxiety, and depression. A thorough understanding of the endogenous ligands that activate this receptor is fundamental to the development of novel therapeutics. This technical guide provides an in-depth overview of the known endogenous ligands for MCHR1, their binding and functional characteristics, the signaling pathways they initiate, and the experimental protocols used for their characterization.

Endogenous Ligands for MCHR1

The primary endogenous ligand for MCHR1 is the cyclic neuropeptide, melanin-concentrating hormone (MCH).[1] Additionally, other peptides derived from the same precursor protein, pro-melanin-concentrating hormone (pro-MCH), have been investigated for their potential interaction with MCHR1. These include neuropeptide glutamic acid-isoleucine (NEI) and neuropeptide glycine-glutamic acid (NGE).[1][3]

Melanin-Concentrating Hormone (MCH)

MCH is a 19-amino acid cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta.[1] It is the cognate and most potent endogenous agonist for MCHR1. The binding of MCH to MCHR1 initiates a cascade of intracellular signaling events that mediate its physiological effects.

Neuropeptide Glutamic Acid-Isoleucine (NEI) and Neuropeptide Glycine-Glutamic Acid (NGE)

NEI and NGE are co-produced with MCH from the cleavage of pro-MCH.[3] While MCH is the principal ligand, studies have explored the activity of NEI and NGE at MCHR1. Research indicates that NEI exhibits a lower affinity and potency for MCHR1 compared to MCH.[4][5] In contrast, NGE is generally considered to be inactive at MCHR1.[6]

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the quantitative data for the binding affinity and functional potency of endogenous ligands for MCHR1.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Melanin-Concentrating Hormone (MCH) | MCHR1 | Radioligand Binding | Kd | 3.1 ± 0.4 | HEK293 | [6] |

| Melanin-Concentrating Hormone (MCH) | MCHR1 | Radioligand Binding | Kd | ~1 | Recombinant cells | [1] |

| Melanin-Concentrating Hormone (MCH) | MCHR1 | Ca2+ Mobilization | EC50 | 14.4 | HEK293 | [6] |

| Neuropeptide Glutamic Acid-Isoleucine (NEI) | MCHR1 | Radioligand Binding | Affinity | ~5-fold less than MCH | HEK293 (rat MCHR1) | [4][5] |

| Neuropeptide Glutamic Acid-Isoleucine (NEI) | MCHR1 | cAMP Assay | Potency | ~2-fold less than MCH | HEK293 (rat MCHR1) | [4][5] |

| Neuropeptide Glycine-Glutamic Acid (NGE) | MCHR1 | Functional Assay | Activity | Inactive | - | [6] |

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gi/o and Gq G proteins.[1][2] The activation of these pathways leads to distinct downstream signaling cascades.

Gi/o-Coupled Signaling Pathway

Upon MCH binding, the Gi/o protein is activated, which leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gq-Coupled Signaling Pathway

Activation of the Gq protein by MCHR1 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of unlabeled ligands for MCHR1.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing MCHR1 (e.g., HEK293, CHO).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.[8]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [125I]-MCH).

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled MCH).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor ligand to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the inhibition of cAMP production following MCHR1 activation.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing MCHR1 in a suitable medium.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of the agonist (e.g., MCH or NEI).

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce cAMP production.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist.

-

Determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

-

Conclusion

Melanin-concentrating hormone is the principal endogenous ligand for MCHR1, exhibiting high affinity and potent functional activity. Other pro-MCH derived peptides, such as NEI, show weaker interactions, while NGE appears to be inactive. The activation of MCHR1 by its endogenous ligands triggers complex Gi/o- and Gq-mediated signaling pathways, which are crucial for its diverse physiological roles. The experimental protocols detailed in this guide provide a framework for the continued investigation of MCHR1 and the development of novel therapeutic agents targeting this important receptor.

References

- 1. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Pmch pro-melanin-concentrating hormone [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Appetite-boosting property of pro-melanin-concentrating hormone(131-165) (neuropeptide-glutamic acid-isoleucine) is associated with proteolytic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of MCHR1 and antagonist binding sites

An In-depth Technical Guide on the Structural Biology of Melanin-Concentrating Hormone Receptor 1 (MCHR1) and its Antagonist Binding Sites

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It plays a pivotal role in regulating energy homeostasis, feeding behavior, sleep, and mood.[1][2] The endogenous ligand for MCHR1 is the cyclic neuropeptide Melanin-Concentrating Hormone (MCH). Due to its significant influence on appetite and energy balance, MCHR1 has emerged as a promising therapeutic target for the treatment of obesity and other metabolic disorders.[1][3][4] Consequently, extensive research has been directed towards the development of MCHR1 antagonists.

Despite the development of numerous antagonists, such as SNAP-7941, AMG-076, and SNAP-94847, their clinical progression has been hampered by challenges, including off-target effects, particularly hERG channel inhibition leading to cardiotoxicity.[1][5][6] A significant hurdle in the rational design of selective and potent antagonists was the lack of high-resolution structural information of the receptor. Recently, the determination of the cryo-electron microscopy (cryo-EM) structures of MCHR1 in both its active state, bound to MCH and Gi1 protein, and its inactive state, in complex with the antagonist SNAP-94847, has provided unprecedented insights into its function and ligand recognition.[1][7][8]

This technical guide provides a comprehensive overview of the structural biology of MCHR1, its signaling pathways, and the detailed architecture of its antagonist binding sites, leveraging the latest structural findings.

MCHR1 Structure and Signaling Pathways

MCHR1 belongs to the Class A family of GPCRs and is comprised of seven transmembrane (TM) helices connected by intracellular (ICL) and extracellular (ECL) loops. Upon binding of the MCH peptide, the receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. MCHR1 is known to couple to multiple G protein subtypes, primarily Gi/o and Gq, leading to the activation of diverse downstream signaling cascades.[9][10][11]

-

Gi-Coupled Pathway: Activation of the Gi protein by MCHR1 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9][10] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[9]

-

Gq-Coupled Pathway: MCHR1 coupling to Gq proteins activates Phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[9][10][11]

These signaling pathways are integral to the physiological effects of MCH, including the regulation of neuronal activity, appetite, and energy balance.

Structural Basis of Antagonist Binding

The cryo-EM structure of MCHR1 in complex with the selective antagonist SNAP-94847 has been instrumental in elucidating the mechanism of antagonism at a molecular level.[1][8] The structure reveals that SNAP-94847 binds deep within a hydrophobic pocket formed by transmembrane helices TM1, TM2, TM3, TM6, and TM7.[8] This binding site is distinct from the primary binding pocket of the endogenous peptide ligand, MCH.

SNAP-94847 is composed of three key moieties: a 4-(2-methylphenyl)piperidine scaffold (R1), an isobutyramido group (R2), and a 4-(3,4-difluorophenoxy)benzyl group (R3).[8] Each of these groups makes specific interactions with residues in the binding pocket:

-

The 4-arylpiperidine scaffold (R1): This common feature in many MCHR1 antagonists is anchored by a crucial salt bridge between its tertiary amine and the highly conserved aspartate residue D1923.32.[1][8] The methylphenyl group of this scaffold is nestled in a hydrophobic subpocket, making tight interactions with residues such as Q1963.36, F3346.44, W3386.48, Y3416.51, Y3426.52, and Y3707.43.[8] The interaction with W3386.48 is particularly important for blocking the receptor in its inactive state.[1]

-

The isobutyramido group (R2): This group penetrates deeper into the receptor core.[8]

-

The 4-(3,4-difluorophenoxy)benzyl group (R3): This part of the molecule extends towards the extracellular side of the receptor.[8]

The binding of the antagonist stabilizes an inactive conformation of MCHR1, preventing the conformational changes required for G protein coupling and activation. This structural understanding provides a clear rationale for the structure-activity relationships (SAR) observed for various classes of MCHR1 antagonists and offers a template for the rational design of new chemical entities with improved potency and selectivity.

Quantitative Data on MCHR1 Antagonists

The binding affinities of various antagonists for MCHR1 have been determined using radioligand displacement assays. The data, typically reported as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), provide a quantitative measure of antagonist potency.

| Antagonist | Species | Assay Type | Affinity Value | Reference |

| SNAP-94847 | Human | [125I]-MCH Binding | IC50 = 5.2 nM | [4] |

| AMG 076 | Human | [125I]-MCH Binding | IC50 = 1.6 nM | [12] |

| GW803430 | Rat | Ex vivo autoradiography | ED50 = 0.05-0.56 mg/kg | [13] |

| MCHR1 ant. 1 | Human | Radioligand Binding | Ki = 4 nM, Kb = 1 nM | [14] |

| MQ1 | Human | [125I]-MCH-(4-19) Binding | IC50 = 2.2 nM | [4] |

| MQ2 | Human | [125I]-MCH-(4-19) Binding | IC50 = 28 nM | [4] |

| SNAP-7941 | Human | ADRB3 Binding | Ki = 14.5 µM | [15] |

| FE@SNAP | Human | ADRB3 Binding | Ki = 65.1 µM | [15] |

| KRX-104130 | Human | Radioligand Binding | IC50 = 0.02 µM | [6] |

| KRX-104137 | Human | Radioligand Binding | IC50 = 0.01 µM | [6] |

Note: Affinity values can vary depending on the specific assay conditions and cell systems used.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) for MCHR1 Structure Determination

This protocol provides a generalized overview based on the methodology used to solve the MCHR1 structures.[1]

-

Construct Generation: The gene for human MCHR1 is synthesized and cloned into a baculovirus expression vector (e.g., pFastBac1). To stabilize the receptor for structural studies, modifications may be introduced, such as truncating the flexible C-terminus or inserting a stabilizing protein (like mBRIL) into an intracellular loop.[1]

-

Protein Expression and Purification:

-

Recombinant baculovirus is generated and used to infect insect cells (e.g., Spodoptera frugiperda, Sf9).

-

For the active-state complex, MCHR1 is co-expressed with the subunits of the target G protein (e.g., Gi1).

-

Cells are harvested, and the cell membranes are solubilized using detergents (e.g., lauryl maltose neopentyl glycol (LMNG) supplemented with cholesteryl hemisuccinate (CHS)).

-

The receptor complex is purified using affinity chromatography (e.g., via a FLAG or ALFA tag) followed by size-exclusion chromatography. For the active state, the endogenous ligand (MCH) is added during purification to stabilize the complex. For the inactive state, the antagonist (e.g., SNAP-94847) is added.

-

-

Cryo-EM Grid Preparation and Data Collection:

-

The purified complex is applied to glow-discharged cryo-EM grids.

-

The grids are blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Raw movie frames are corrected for motion and dose-weighted.

-

Contrast transfer function (CTF) parameters are estimated.

-

Particles are picked automatically, extracted, and subjected to 2D and 3D classification to remove poor-quality particles and identify different conformational states.

-

A final 3D reconstruction is generated from the best class of particles, followed by model building and refinement.

-

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Membrane Preparation:

-

HEK293 or CHO cells stably expressing MCHR1 are cultured and harvested.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

-

-

Binding Assay Protocol:

-

The assay is performed in microplates. Each well contains:

-

A fixed concentration of the radiolabeled ligand (e.g., [125I]-MCH).

-

A fixed amount of the prepared cell membranes.

-

Varying concentrations of the unlabeled antagonist (competitor).

-

-

Nonspecific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity MCHR1 ligand. Total binding is measured in the absence of any competitor.

-

The plates are incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the nonspecific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the antagonist.

-

The IC50 value is determined by fitting the data to a one-site competition model using nonlinear regression analysis (e.g., using GraphPad Prism).

-

Conclusion

The recent breakthroughs in determining the high-resolution structures of MCHR1 have profoundly advanced our understanding of this important therapeutic target. The detailed molecular maps of the MCH binding site and, crucially, the antagonist binding pocket provide a solid foundation for structure-based drug design. This knowledge allows for the rational optimization of antagonist candidates to enhance their potency and selectivity while minimizing off-target effects, such as hERG liability. The elucidation of the specific interactions between antagonists like SNAP-94847 and MCHR1 offers clear strategies for designing novel scaffolds that can effectively stabilize the inactive state of the receptor. As research continues to build upon this structural framework, the prospect of developing safe and effective MCHR1-targeted therapeutics for obesity and other metabolic and neurological disorders becomes increasingly attainable.

References

- 1. biorxiv.org [biorxiv.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rate limit reached [scholar.archive.org]

- 8. Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

MCHr1 Antagonist 2: A Technical Guide for Preclinical Obesity Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MCHr1 antagonist 2, a promising compound for preclinical research in obesity. This document outlines the compound's mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction to MCHr1 Antagonism in Obesity

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, with the MCH receptor 1 (MCHr1) playing a pivotal role in mediating the orexigenic (appetite-stimulating) effects of MCH.[1][2][3] Pharmacological blockade of MCHr1 has emerged as a promising strategy for the treatment of obesity. Antagonism of this receptor has been shown to reduce food intake and body weight in preclinical models, making MCHr1 antagonists a subject of intense research and development.[2][3] This guide focuses on a representative MCHr1 antagonist, referred to here as "this compound," consolidating data from various preclinical studies to provide a comprehensive resource for the scientific community. While a few MCHr1 antagonists have entered clinical trials, none have yet gained regulatory approval, highlighting the need for further preclinical investigation to fully understand their therapeutic potential and mechanisms of action.[4]

Mechanism of Action

MCHr1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[5][6][7] Upon binding of the endogenous ligand MCH, MCHr1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.[5][6] These signaling cascades are believed to mediate the effects of MCH on appetite and energy expenditure.

MCHr1 antagonists act by competitively binding to the receptor, thereby blocking the downstream signaling initiated by MCH. This blockade of MCHr1 signaling in key brain regions involved in energy balance, such as the hypothalamus, is thought to be the primary mechanism for the observed anti-obesity effects.[3] Preclinical studies have demonstrated that the anti-obesity effects of MCHr1 antagonists are mediated through a dual mechanism: a reduction in food intake and an increase in energy expenditure.[1][4][8][9]

Signaling Pathway Diagram

Caption: MCHr1 Signaling Pathway and Antagonist Inhibition.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for representative MCHr1 antagonists from preclinical studies. This allows for a comparative assessment of their potency, pharmacokinetic profiles, and in vivo efficacy.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Target | Assay Type | Value | Species | Reference |

| GW803430 | MCHr1 | pIC50 | 9.3 | Human | [7] |

| SNAP-94847 | MCHr1 | Ki | 2.2 nM | Human | [10] |

| SNAP-94847 | MCHr1 | Kd | 530 pM | Human | [10] |

| T-226296 | MCHr1 | IC50 | 1.6 nM (cAMP assay) | Human | [11] |

| AZD1979 | MCHr1 | Ki | 13 nM | Human | [9] |

Table 2: Pharmacokinetic Parameters in Rodents

| Compound | Species | Route | Bioavailability (%) | T1/2 (hours) | Brain:Plasma Ratio | Reference |

| SNAP-94847 | Rat | Oral | 59 | 5.2 | 2.3 (at 4h) | [10][12] |

| GW9508 (example) | Rat | Oral | 54.88 | Moderate | - | [13] |

Note: Detailed pharmacokinetic data for all representative MCHr1 antagonists were not consistently available in the public domain. GW9508 is included as an illustrative example of typical pharmacokinetic reporting.

Table 3: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models

| Compound | Species | Dose | Duration | Body Weight Reduction | Food Intake Reduction | Reference |

| GW803430 | Rat | 1 and 3 mg/kg, p.o. | 14 days | Dose-dependent decrease | Dose-dependent decrease | [14] |

| GW803430 | Mouse | 30 mg/kg, p.o. | 30 days | Significant reduction | Significant reduction | [8] |

| Unnamed MCHr1 Antagonist | Mouse | 30 mg/kg | 1 month | 24% | Moderate suppression | [1] |

| AZD1979 | Mouse | Dose-dependent | - | Dose-dependent reduction | Initial decrease | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the preclinical evaluation of MCHr1 antagonists for obesity.

Diet-Induced Obesity (DIO) Rodent Model

Objective: To establish an obese phenotype in rodents that mimics aspects of human obesity for testing the efficacy of MCHr1 antagonists.

Materials:

-

Male Wistar or Sprague-Dawley rats (5 weeks old) or C57BL/6J mice.[15][16]

-

High-fat diet (HFD): Typically 45-60% of calories from fat.[16][17]

-

Standard chow diet (control).

-

Animal caging with wire bottoms to measure food spillage.[15]

-

Body composition analyzer (e.g., DEXA or NMR).

Procedure:

-

Upon arrival, acclimate the animals for one week with ad libitum access to standard chow and water.[15]

-

Individually house the animals to allow for accurate measurement of food intake.[15]

-

Divide the animals into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.

-

Provide ad libitum access to the respective diets and water for a period of 8-16 weeks to induce the obese phenotype.[15]

-

Monitor body weight and food intake weekly.

-

At the end of the induction period, confirm the obese phenotype by measuring body weight, body fat percentage (using a body composition analyzer), and relevant metabolic parameters (e.g., plasma glucose, insulin, lipids). Animals on the HFD should exhibit significantly higher body weight and adiposity compared to the control group.[16]

In Vivo Efficacy Study in DIO Rodents

Objective: To evaluate the effect of an MCHr1 antagonist on body weight, food intake, and body composition in DIO animals.

Materials:

-

DIO rodents (from Protocol 4.1).

-

MCHr1 antagonist (e.g., this compound).

-

Vehicle control (e.g., 1% methylcellulose).

-

Oral gavage needles.

-

Metabolic cages for the measurement of energy expenditure (optional).

Procedure:

-

Randomize the DIO animals into treatment and vehicle control groups.

-

Administer the MCHr1 antagonist or vehicle daily via oral gavage at the desired dose(s) for a specified duration (e.g., 14-30 days).[8][14]

-

Measure body weight and food intake daily.

-

At the end of the treatment period, measure body composition to assess changes in fat mass and lean mass.

-

(Optional) Acclimate a subset of animals to metabolic cages and measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine energy expenditure.

-

Collect blood samples at baseline and at the end of the study for analysis of metabolic markers.

Locomotor Activity Assessment

Objective: To determine if the MCHr1 antagonist has any independent effects on spontaneous physical activity.

Materials:

-

Rodents (can be lean or DIO).

-

Open field activity chambers equipped with infrared beams.

-

MCHr1 antagonist and vehicle.

Procedure:

-

Habituate the animals to the activity chambers for a set period (e.g., 60 minutes) on the day before the experiment.

-

On the test day, administer the MCHr1 antagonist or vehicle.

-

Place the animals individually into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).[18][19]

-

Analyze the data to compare locomotor activity between the treatment and control groups.

Experimental Workflow Diagram

Caption: Preclinical Research Workflow for MCHr1 Antagonists.

Conclusion

This compound and other compounds in its class represent a compelling therapeutic strategy for the management of obesity. Their dual mechanism of action, involving both the reduction of energy intake and the promotion of energy expenditure, makes them particularly attractive candidates for further development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of the role of the MCH system in energy homeostasis and the potential of MCHr1 antagonism as a viable anti-obesity therapy. Continued research in this area is crucial to overcome the challenges that have thus far hindered the clinical translation of this promising class of compounds.

References

- 1. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 3. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of a specific MCHR1 antagonist (GW803430) on energy budget and glucose metabolism in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.glpbio.com [file.glpbio.com]

- 11. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the MCH1 receptor antagonist SNAP 94847 on high-fat food-reinforced operant responding and reinstatement of food seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of GW9508 in rat by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Frontiers | Modeling Diet-Induced Obesity with Obesity-Prone Rats: Implications for Studies in Females [frontiersin.org]

- 16. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labanimal.co.kr [labanimal.co.kr]

- 18. Melanin-concentrating hormone receptor antagonism differentially attenuates nicotine experience-dependent locomotor behavior in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Efficacy as a Determinant of Locomotor Activation by Mu Opioid Receptor Ligands in Female and Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating MCHr1 Antagonists for Anxiety and Depression Models: A Technical Guide

Introduction

The Melanin-Concentrating Hormone (MCH) system has emerged as a significant area of interest in neuropharmacology, particularly in the context of mood and anxiety disorders. MCH, a cyclic 19-amino-acid neuropeptide primarily synthesized in the lateral hypothalamus, plays a crucial role in regulating feeding, energy homeostasis, and emotional states.[1][2] Its effects are mediated through two G protein-coupled receptors, MCHr1 and MCHr2, although only MCHr1 is functionally expressed in rodents.[1][3] The dense expression of MCHr1 in limbic brain regions associated with emotion and stress, such as the amygdala, hippocampus, and nucleus accumbens, has implicated this receptor as a promising therapeutic target.[4][5][6] Preclinical evidence robustly suggests that blockade of MCHr1 signaling produces significant antidepressant and anxiolytic effects in various animal models, positioning MCHr1 antagonists as a novel class of compounds for the treatment of depression and anxiety disorders.[1][7][8]

This technical guide provides an in-depth overview of the investigation of MCHr1 antagonists, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying signaling pathways and research workflows for professionals in drug development and neuroscience research.

MCHr1 Signaling Pathway

MCHr1 is a G protein-coupled receptor that primarily couples to the Gαi subunit. Upon binding of MCH, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This action reduces the intracellular production of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).[9] This inhibitory signaling pathway is believed to underlie the neurophysiological effects of MCH, and its blockade is the primary mechanism of action for MCHr1 antagonists.[9]

Quantitative Data of Preclinical MCHr1 Antagonists

Several small-molecule MCHr1 antagonists have been developed and evaluated in preclinical models. Their efficacy is demonstrated across a range of binding affinities and effective doses in various behavioral paradigms for anxiety and depression.

| Compound | Binding Affinity (Human MCHr1) | Selectivity | Effective Dose (Anxiety/Depression Models) | Animal Model(s) of Efficacy | Reference(s) |

| SNAP-7941 | Ki: 15 nM (Displacement by MCH) pA2: 9.24 (Kb: 0.57 nM) | >1,000-fold vs MCHr2 | 2.5 - 40.0 mg/kg, i.p. | Forced Swim Test, Social Interaction, Vogel Conflict Test, Maternal Separation Vocalization | [4][7][10][11] |

| SNAP-94847 | High Affinity (data not specified) | Selective for MCHr1 | Acute & Chronic Dosing (data not specified) | Light/Dark Box, Novelty-Suppressed Feeding | [4][8][12] |

| GW803430 (GW3430) | pIC50: 9.3 | >100-fold selective | 3 - 30 mg/kg, p.o. | Forced Swim Test, Tail Suspension, Marble Burying, Vogel Conflict Test, Stress-Induced Hyperthermia | [3][4][7][13] |

| ATC0065 | High Affinity (data not specified) | Non-specific activity noted | Not specified | Elevated Plus Maze, Stress-Induced Hyperthermia | [4][8] |

| ATC0175 | High Affinity (data not specified) | Non-specific activity noted | Not specified | Elevated Plus Maze, Stress-Induced Hyperthermia | [4][8] |

| GPS18169 | Ki: 20 pM (Antagonistic effect) | Selective for MCHr1 | Not specified for anxiety/depression | Developed primarily for obesity models | [14] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings. The following are standard protocols used to assess the anxiolytic and antidepressant-like effects of MCHr1 antagonists in rodents.

In Vivo Behavioral Models

-

Forced Swim Test (FST):

-

Principle: This test is a model of behavioral despair, where antidepressant compounds reduce the duration of immobility.

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure: Mice or rats are placed in the cylinder for a 6-minute session. The duration of immobility (floating passively) is typically scored during the final 4 minutes of the test. MCHr1 antagonists like SNAP-7941 and GW803430 have been shown to significantly reduce immobility time.[4][11][13]

-

Dosing: Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test.

-

-

Novelty-Suppressed Feeding (NSF) Test:

-

Principle: This model is based on the conflict between the drive to eat and the fear of a novel environment, making it sensitive to both anxiolytic and chronic antidepressant treatments.

-

Apparatus: A novel, brightly lit open field arena (e.g., 50x50x50 cm).

-

Procedure: Animals are food-deprived for 24 hours. A single, familiar food pellet is placed in the center of the arena. The animal is placed in a corner, and the latency to begin eating is recorded for a set duration (e.g., 10 minutes). Anxiolytic compounds like SNAP-94847 decrease this latency.[4][12]

-

Dosing: Can be assessed following acute or chronic administration.

-

-

Marble Burying Test:

-

Principle: This test assesses anxiety-like and obsessive-compulsive-like repetitive behaviors. Anxiolytics tend to reduce the number of marbles buried.

-

Apparatus: A standard mouse cage containing 5 cm of bedding and 20-25 glass marbles arranged in a grid pattern.

-

Procedure: A mouse is placed in the cage for 30 minutes. At the end of the session, the number of marbles buried (at least two-thirds covered by bedding) is counted. GW803430 has been shown to potently decrease marble burying behavior.[3][13]

-

Dosing: Compounds are administered prior to placing the animal in the test cage.

-

-

Social Interaction Test:

-

Principle: Anxiety can lead to a reduction in social behavior. Anxiolytic compounds increase the time spent in active social interaction between two unfamiliar rodents.

-

Apparatus: A dimly lit, open-field arena.

-

Procedure: Two weight-matched, unfamiliar male rats are placed in the arena simultaneously for a 10-minute session. The total time they spend engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded. SNAP-7941 increases social interaction time.[4][11]

-

Dosing: Both animals in a pair receive the same treatment prior to the test.

-

In Vitro Assays

-

Receptor Binding Assay:

-

Principle: To determine the affinity and selectivity of a compound for the MCHr1 receptor.

-

Procedure:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human MCHr1 (e.g., HEK293T or COS-7 cells).

-

Radioligand Binding: Membranes are incubated with a specific MCHr1 radioligand (e.g., [3H]SNAP-7941) and varying concentrations of the unlabeled antagonist.[10]

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated to calculate the inhibitor constant (Ki), which reflects the binding affinity of the antagonist.

-

-

-

Functional Antagonism Assay (e.g., Phosphoinositide Accumulation):

-

Principle: To confirm that the compound not only binds to the receptor but also blocks its function.

-

Procedure:

-

Cell Culture: Use a cell line expressing MCHr1.

-

Assay: Cells are pre-incubated with the antagonist at various concentrations and then stimulated with MCH.

-

Measurement: The antagonist's ability to block the MCH-induced functional response (e.g., accumulation of inositol phosphates, a second messenger) is measured.[10]

-

Data Analysis: A Schild regression analysis can be performed to determine the pA2 value, a measure of the antagonist's potency.[10]

-

-

General Experimental Workflow

The investigation of a novel MCHr1 antagonist follows a logical progression from in vitro characterization to in vivo behavioral and neurochemical analysis. This workflow ensures that compounds are potent, selective, and effective in relevant preclinical models before further development.

Mechanisms of Anxiolytic and Antidepressant Action

The therapeutic effects of MCHr1 antagonists are thought to be mediated through several interconnected mechanisms:

-

Modulation of the HPA Axis: The MCH system is a known regulator of the body's stress response. Central administration of MCH increases levels of adrenocorticotropic hormone (ACTH) and corticosterone.[4] MCHr1 antagonists, such as GW803430, can reverse this effect, suggesting their anxiolytic activity may involve dampening the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[4]

-

Interaction with Monoaminergic and Cholinergic Systems: MCH neurons project to key brainstem nuclei involved in mood regulation. MCHr1 antagonism has been shown to modulate neurotransmitter systems. For instance, both SNAP-7941 and GW3430 elevate extracellular acetylcholine levels in the frontal cortex, a neurochemical effect not shared by conventional anxiolytics like diazepam.[7] This distinct mechanism may contribute to their unique therapeutic profile.

-

Activity in Specific Brain Circuits: MCH neurons originating in the lateral hypothalamus project to the basolateral amygdala (BLA), a critical hub for processing anxiety.[5][15] Blockade of MCHr1 in the BLA with SNAP-94847 has been shown to ameliorate anxiety-like behaviors in stress models, highlighting the importance of this specific neural circuit.[5][15] Similarly, the MCH system within the locus coeruleus is implicated in depressive-like behaviors, which can be reversed by local administration of an MCHr1 antagonist.[9][16]

The body of preclinical evidence strongly supports the hypothesis that antagonizing the MCHr1 receptor produces robust anxiolytic and antidepressant-like effects. Compounds like SNAP-7941, SNAP-94847, and GW803430 have consistently demonstrated efficacy across a wide range of validated animal models. Their mechanism of action appears to be distinct from current antidepressant and anxiolytic medications, involving modulation of the HPA axis and specific neurotransmitter systems like acetylcholine.[7][12] The continued investigation into the MCH system and the development of selective, brain-penetrant MCHr1 antagonists represent a promising and innovative strategy for creating a new generation of treatments for anxiety and depressive disorders.

References

- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanin-concentrating hormone promotes anxiety and intestinal dysfunction via basolateral amygdala in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Chronic Stress-Induced Elevation of Melanin-Concentrating Hormone in the Locus Coeruleus Inhibits Norepinephrine Production and Associated With Depression-Like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ndineuroscience.com [ndineuroscience.com]

- 11. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Melanin-concentrating hormone promotes anxiety and intestinal dysfunction via basolateral amygdala in mice [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Phenotypic Effects of MCHR1 Knockout in Rodent Models

This guide provides a comprehensive overview of the phenotypic consequences resulting from the genetic knockout of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in rodent models. MCHR1, a G-protein coupled receptor (GPCR), is the sole receptor for the orexigenic neuropeptide Melanin-Concentrating Hormone (MCH) in rodents and is a key regulator of energy homeostasis, metabolism, and behavior.[1][2][3] Genetic ablation of this receptor has produced consistent and robust phenotypes, making it a significant area of study for potential therapeutic interventions in obesity and neuropsychiatric disorders.

Core Phenotypic Summary

Genetic inactivation of MCHR1 in mice leads to a distinct and reproducible set of phenotypes. The primary characteristics include a lean body composition, resistance to diet-induced obesity, and significant hyperactivity.[1][4][5] These effects are largely attributed to increased overall energy expenditure rather than a reduction in food intake; in fact, some MCHR1 knockout models exhibit hyperphagia (increased food consumption).[1][5] The behavioral changes, particularly hyperactivity, are strongly linked to a hyperdopaminergic state within the mesolimbic system.[1][4]

Quantitative Data on Phenotypic Effects

The following tables summarize the key quantitative changes observed in MCHR1 knockout (KO) rodent models compared to wild-type (WT) controls across various studies.

Table 1: Metabolic and Physical Phenotypes

| Phenotype | Measurement | Model Details | Result | Citation |

| Body Weight | Body Mass | 12-week-old female Vgat-Mchr1-KO mice | 10% less than WT controls | [4][6] |

| Body Mass | Male MCHR1 KO mice on high-fat diet (14 weeks) | 15% less than WT controls | [7] | |

| Body Mass | Female MCHR1 KO mice on high-fat diet (14 weeks) | 12% less than WT controls | [7] | |

| Adiposity | Fat Mass | MCHR1 KO mice on high-fat diet | Significantly lower than WT controls | [5] |

| Fat Mass | Male MCHR1 KO mice on high-fat diet (15 weeks) | 50% decrease compared to WT | [7] | |

| Fat Mass | Female MCHR1 KO mice on high-fat diet (15 weeks) | 30% decrease compared to WT | [7] | |

| Energy Balance | Metabolic Rate | MCHR1 KO mice | 28% higher than WT controls | [5] |

| Oxygen Consumption (VO₂) | Vgat-Mchr1-KO mice | Significantly increased compared to WT | [4][6] | |

| Food Intake | MCHR1 KO mice | Often hyperphagic, especially on high-fat diet | [1][5] | |

| Cardiovascular | Heart Rate | MCHR1 KO mice | >12% increase compared to WT | [1] |

| Hormonal Levels | Leptin & Insulin | Male MCHR1 KO mice | Significantly lower than WT controls | [5] |

Table 2: Behavioral and Neurological Phenotypes

| Phenotype | Measurement | Model Details | Result | Citation |

| Locomotor Activity | Home Cage Activity | Vgat-Mchr1-KO mice | 93% increase compared to WT controls | [4] |

| Running-Wheel Activity | MCHR1 KO mice | 250% increase compared to WT controls | [5] | |

| Anxiety | Various anxiety tests | MCHR1 KO mice | Display anxiolytic-like (less anxious) behavior | [8][9] |

| Neurochemistry | Dopamine System | MCHR1 KO mice | Exhibit a hyperdopaminergic state | [4][6] |

| Dopamine Release | MCHR1 deletion in accumbens nucleus | Elevated dopamine levels (twice that of controls) after GBR12909 administration | [4] | |

| Serotonin (5-HT) Levels | MCHR1 KO mice (prefrontal cortex) | Baseline 5-HT levels were ~27.5% lower than WT (6.91 vs 9.53 fmol) | [8] | |

| Synaptic Plasticity | Long-Term Depression | MCHR1 KO mice (hippocampus) | Strongly diminished compared to WT | [9] |

| Sleep | Non-REM Sleep | MCHR1 KO mice | Decreased non-REM sleep time | [10] |

Key Signaling Pathways and Logical Relationships

MCHR1 Signaling Cascade

MCHR1 is a GPCR that can couple to multiple G-proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[11][12] Binding of MCH to MCHR1 leads to the inhibition of adenylyl cyclase via Gi, which decreases cyclic AMP (cAMP) levels.[11][12] Simultaneously, it can activate phospholipase C (PLC) via Gq, leading to an increase in intracellular calcium (Ca²⁺).[11][13] These pathways ultimately modulate neuronal activity.

Logical Flow from Gene Knockout to Phenotype

The deletion of the MCHR1 gene sets off a cascade of neurobiological and metabolic changes that culminate in the observed lean and hyperactive phenotype. A key event is the disinhibition of the dopaminergic system, particularly in the nucleus accumbens, which drives hyperactivity. This hyperactivity, combined with an elevated metabolic rate, increases total energy expenditure, leading to reduced fat storage and resistance to obesity.

References

- 1. Animals models of MCH function and what they can tell us about its role in energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Hypothalamic MCH Neuron Development in a 3D Differentiation System of Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eneuro.org [eneuro.org]

- 4. Conditional deletion of melanin-concentrating hormone receptor 1 from GABAergic neurons increases locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genetic inactivation of melanin-concentrating hormone receptor subtype 1 (MCHR1) in mice exerts anxiolytic-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Meta-Analysis of Melanin-Concentrating Hormone Signaling-Deficient Mice on Behavioral and Metabolic Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. creative-biolabs.com [creative-biolabs.com]

An In-depth Technical Guide to Melanin-Concentrating Hormone Receptor 1 (MCHR1) Expression and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression and distribution of the Melanin-Concentrating Hormone Receptor 1 (MCHR1) in the brain and peripheral tissues. MCHR1, a G protein-coupled receptor, is a key component of the MCH system, which is implicated in the regulation of energy homeostasis, mood, and sleep. Understanding its precise localization and signaling mechanisms is crucial for the development of novel therapeutics targeting this system.

MCHR1 Signaling Pathways

MCHR1 is coupled to both Gαi and Gαq protein subunits, initiating distinct downstream signaling cascades.[1][2][3] Activation by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the inhibition of adenylyl cyclase through Gαi, resulting in decreased cyclic AMP (cAMP) levels.[2] Simultaneously, Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), ultimately influencing downstream effectors like the extracellular signal-regulated kinase (ERK) pathway.[2]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Melanin-Concentrating Hormone (MCH) System in Sleep Regulation and Arousal

Executive Summary

The melanin-concentrating hormone (MCH) system, primarily located in the lateral hypothalamus (LH) and zona incerta (ZI), has emerged as a critical modulator of sleep-wake cycles, with a particularly strong influence on Rapid Eye Movement (REM) sleep. MCH neurons are predominantly active during sleep, especially REM sleep, and project extensively to key arousal and sleep centers in the brain.[1][2][3] Gain-of-function studies, including direct MCH peptide administration and optogenetic activation, consistently demonstrate an increase in both REM and Non-REM (NREM) sleep, a reduction in sleep latency, and a promotion of transitions into REM sleep.[4][5][6] Conversely, loss-of-function studies have yielded more varied results, suggesting a complex, modulatory role rather than an obligatory one for spontaneous sleep generation.[7][8][9] The MCH system exerts its influence via the MCHR1 receptor in rodents, which couples to multiple G-protein signaling pathways, leading to nuanced downstream effects.[10][11] This guide provides a comprehensive overview of the MCH system's function in sleep, detailing the underlying neural circuits, signaling pathways, quantitative experimental data, and key methodologies, offering a valuable resource for research and therapeutic development.

MCH Neuronal Activity and Projections

Activity Across Vigilance States

MCH neurons exhibit a distinct firing pattern that is tightly correlated with the sleep-wake cycle. Electrophysiological and calcium imaging studies have consistently shown that MCH neurons are largely silent during wakefulness, begin to fire during NREM sleep, and reach their peak activity during REM sleep.[2][3] Studies using the neuronal activity marker cFos have corroborated these findings, showing a significant increase in cFos expression in MCH neurons following periods of REM sleep rebound.[1][10][12] More recent fiber photometry recordings in freely-behaving mice have confirmed that the highest MCH population activity occurs during REM sleep and during the transition from NREM to REM sleep.[6][13] Interestingly, a subset of MCH neurons also shows activity during exploratory behaviors in novel environments, suggesting a role beyond sleep regulation alone.[2][13]

Neuroanatomical Projections

The influence of the MCH system is widespread, owing to the extensive projections from MCH neurons in the LH and ZI. These neurons innervate nearly all major cell groups involved in the regulation of sleep and arousal.[1][14] Key projection targets include:

-

Arousal Centers: Tuberomammillary nucleus (TMN; histaminergic), locus coeruleus (LC; noradrenergic), dorsal raphe (DR; serotonergic), and pedunculopontine nucleus (PPT; cholinergic).[1][15] MCH release in these areas is generally inhibitory, counteracting the wake-promoting signals.

-

Sleep Centers: Ventrolateral preoptic area (VLPO; NREM-promoting) and the sublaterodorsal nucleus (SLD; REM-promoting).[1][6]

-

REM-off Regions: Ventrolateral periaqueductal gray (vlPAG). Inhibition of this region by MCH neurons is thought to disinhibit REM-on neurons in the SLD, thereby facilitating REM sleep.[1][6][16]

These extensive projections position MCH neurons as master regulators capable of orchestrating a shift from arousal to sleep by simultaneously suppressing wakefulness and promoting sleep states.

MCH Receptor Signaling Pathways

MCH exerts its effects through two G-protein coupled receptors (GPCRs): MCHR1 and MCHR2. While MCHR1 is found across vertebrates, MCHR2 has only been identified in certain mammals like primates and dogs, and is notably absent in rodents.[1] Therefore, in the most common animal models for sleep research, MCH's actions are mediated exclusively by MCHR1.

MCHR1 is promiscuous in its G-protein coupling, interacting with Gαi, Gαo, and Gαq/11 subunits to initiate diverse intracellular cascades.[10][11][12]

-

Gαi Pathway (Inhibitory): Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Gαq/11 Pathway (Excitatory/Modulatory): Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can also stimulate the Ras/Raf/MAPK/ERK signaling cascade, influencing gene transcription and neuronal excitability.[10][11]

This dual signaling capability allows the MCH system to have either inhibitory or excitatory effects on downstream neurons, depending on the specific G-protein and effector expression in the target cell.[10][12]

Experimental Evidence and Quantitative Data

The role of the MCH system in sleep has been interrogated using a variety of gain-of-function and loss-of-function approaches.

Gain-of-Function Studies

These studies, which involve activating MCH neurons or their receptors, have provided strong, consistent evidence for a sleep-promoting role.

-

Pharmacological Activation: Intracerebroventricular (ICV) administration of MCH peptide in rats dose-dependently increases the total time spent in both NREM and REM sleep.[1][5][6] More targeted microinjections into specific brain regions like the LC or DR predominantly increase REM sleep.[1][5][10]

-

Optogenetic and Chemogenetic Activation: Selective activation of MCH neurons using light (optogenetics) or designer drugs (chemogenetics) robustly promotes sleep. Stimulation during NREM sleep increases the probability of transitioning into REM sleep, while stimulation during REM sleep prolongs its duration.[1][10] Chronic stimulation over several hours significantly increases total NREM and REM sleep time, particularly during the active (dark) phase in nocturnal rodents, and enhances EEG delta power, an indicator of sleep intensity.[1][4][7]

Table 1: Quantitative Effects of MCH System Activation on Sleep

| Experimental Approach | Species | Stimulation Details | Key Findings on Sleep Architecture | Reference(s) |

|---|---|---|---|---|

| ICV MCH Injection | Rat | Dose-dependent | ↑ NREM sleep, ↑ REM sleep (up to 200% increase in bouts) | [1][5][6] |

| Optogenetic Activation | Mouse | 10 Hz, first 6h of night | ↑ 59.7% in NREM sleep; ↑ 94.7% in REM sleep | [4] |

| Optogenetic Activation | Mouse | 30 Hz, first 6h of night | ↑ 44% in NREM sleep; ↑ 73.2% in REM sleep | [4] |

| Optogenetic Activation | Mouse | 10 Hz, acute | ↑ NREM to REM transitions; ↑ REM time; ↓ NREM time | [6][8] |

| Optogenetic Activation | Mouse | 6h stimulation (dark period) | ↑ ~60% in SWS; ↑ ~100% in PS | [1] |

| Optogenetic Activation | Mouse/Rat | 24h stimulation | ↑ NREM and REM sleep at night; ↑ Delta power during day |[4][7][17] |

Loss-of-Function Studies

In contrast to activation studies, experiments designed to inhibit or remove components of the MCH system have produced more complex and sometimes conflicting results.

-

Pharmacological Blockade: Systemic administration of MCHR1 antagonists in rats has been shown to decrease total sleep time (both NREM and REM) and increase the latency to fall asleep, although some studies have reported no significant effect.[5][10][12]

-

Genetic Deletion: Mice congenitally lacking the MCH peptide (MCH-KO) show modest reductions in NREM and REM sleep.[1] Paradoxically, mice lacking the MCHR1 receptor (MCHR1-KO) do not have less sleep and may even show an increase in REM sleep, suggesting potential compensatory mechanisms or roles for other co-released neurotransmitters like GABA.[4][10][12]

-

Optogenetic Inhibition: Acutely silencing MCH neurons using optogenetics has consistently failed to produce a significant change in overall sleep architecture or REM sleep duration.[7][8][9][16]

-

Neuronal Ablation: Temporally controlled, specific ablation of MCH neurons in adult mice leads to an increase in wakefulness and a decrease in NREM sleep duration, but, surprisingly, does not affect the total amount of REM sleep.[7][8][9]

These findings suggest that while MCH neurons are sufficient to promote sleep, they may not be strictly necessary for the generation of spontaneous sleep, particularly REM sleep. Instead, they may play a more crucial role in regulating sleep in response to environmental or internal challenges (e.g., stress, changes in energy balance).[1][18]

Table 2: Quantitative Effects of MCH System Inhibition/Ablation on Sleep

| Experimental Approach | Species | Key Findings on Sleep Architecture | Reference(s) |

|---|---|---|---|

| MCHR1 Antagonist | Rat | ↓ Total sleep; ↓ NREM & REM sleep; ↑ Sleep latency | [5][10][12] |

| MCH Peptide Knockout | Mouse | ↓ SWS and PS | [1] |

| MCHR1 Receptor Knockout | Mouse | No decrease in sleep; paradoxical ↑ REM sleep | [4][10][12] |

| Optogenetic Inhibition | Mouse | No significant effect on vigilance states | [7][8][9][16] |

| MCH Neuron Ablation | Mouse | ↑ Wakefulness; ↓ NREM sleep duration; No change in REM sleep |[7][8][9] |

Detailed Experimental Protocols

Reproducibility and advancement in the field rely on detailed methodological understanding. Below are protocols for key experiments cited in this guide.

Optogenetic Activation of MCH Neurons

This protocol is based on the methodology described by Konadhode et al. (2013) and Blanco-Centurion et al. (2016).[4][7]

-

1. Viral Vector and Delivery:

-

Vector: A recombinant adeno-associated virus (rAAV) is engineered to express Channelrhodopsin-2 (ChR2, a light-sensitive cation channel) fused with a fluorescent reporter (e.g., EYFP) under the control of the MCH promoter (rAAV-MCH-ChR2(H134R)-EYFP). This ensures expression is restricted to MCH-producing neurons.[4]

-

Surgery: Adult mice (e.g., C57BL/6J) or rats (e.g., Long-Evans) are anesthetized with isoflurane. Using a stereotaxic frame, the viral vector is injected bilaterally into the lateral hypothalamus/zona incerta. For mice, this may involve four injection sites (two per hemisphere) with approximately 750 nl of virus per site.[4]

-

-

2. Implantation:

-

An optic fiber cannula is implanted stereotaxically with the tip positioned just above the injection site.

-

EEG/EMG electrodes are implanted for polysomnographic recording to monitor sleep-wake states.

-

-

3. Photostimulation and Recording:

-

Following a recovery period of ~3 weeks to allow for viral expression, the animal is connected to a flexible optic fiber patch cord and the EEG/EMG recording tether.

-

Blue light (473 nm) is delivered through the optic fiber to activate ChR2-expressing MCH neurons.

-

Stimulation parameters can be varied but a typical protocol involves trains of light pulses (e.g., 10 ms pulses at 10 or 30 Hz) delivered for 1 minute, followed by a 4-5 minute "off" period, repeated for 6 to 24 hours.[4][7][17]

-

-

4. Data Analysis:

-

EEG/EMG data is scored manually or automatically in epochs (e.g., 4 or 10 seconds) to classify periods of wakefulness, NREM sleep, and REM sleep.

-

Sleep parameters (total time in each state, bout duration, bout number, state transitions, sleep latency) are quantified and compared between stimulation and baseline (0 Hz) conditions.

-

Fiber Photometry Recording of MCH Neuron Activity

This protocol is based on the methodology used by Izawa et al. (2019) to measure population activity.[13]

-

1. Viral Vector and Delivery:

-

Vector: A Cre-dependent rAAV expressing a genetically encoded calcium indicator (e.g., GCaMP6) is injected into the LH/ZI of transgenic mice that express Cre recombinase specifically in MCH neurons (MCH-Cre mice).

-

-

2. Implantation:

-

An optic fiber cannula (e.g., 400 µm diameter) is implanted with its tip in the MCH neuron field.

-

EEG/EMG electrodes are implanted for simultaneous sleep state monitoring.

-

-

3. Recording:

-

The animal is connected to a photometry system via a patch cord. The system delivers excitation light (e.g., ~470 nm for GCaMP) and records the emitted fluorescence, which is proportional to intracellular calcium concentration and thus serves as a proxy for neural activity.

-

GCaMP fluorescence signals and EEG/EMG data are acquired simultaneously in freely behaving animals across multiple sleep-wake cycles.

-

-

4. Data Analysis:

-

The fluorescence signal (ΔF/F) is calculated and aligned with the corresponding, manually scored vigilance states (wake, NREM, REM).

-

The average population activity of MCH neurons during each state and during transitions between states is determined.

-

MCH System's Role in Arousal